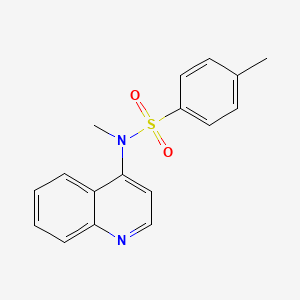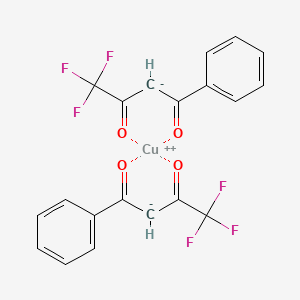
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the reaction of copper(II) salts with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. One common method is as follows:
Starting Materials: Copper(II) acetate monohydrate and 4,4,4-trifluoro-1-phenylbutane-1,3-dione.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Procedure: The copper(II) acetate monohydrate is dissolved in the solvent, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione is added to the solution. The mixture is heated under reflux for several hours, during which the copper complex forms.
Isolation: The resulting product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper ion to a lower oxidation state.
Substitution: The ligand (4,4,4-trifluoro-1-phenylbutane-1,3-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Wirkmechanismus
The mechanism of action of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with a methyl group on the phenyl ring.
Copper;4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione: Contains a thiophene ring instead of a phenyl ring.
Copper;4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione: Contains a furan ring instead of a phenyl ring.
Uniqueness
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C20H12CuF6O4 |
|---|---|
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H6F3O2.Cu/c2*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h2*1-6H;/q2*-1;+2 |
InChI-Schlüssel |
CQMGHOODDNLIPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


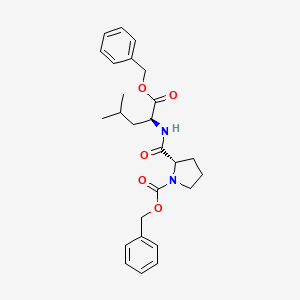
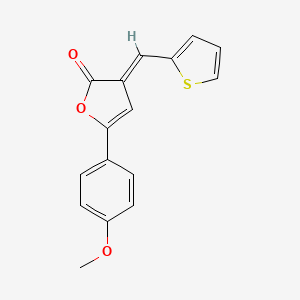
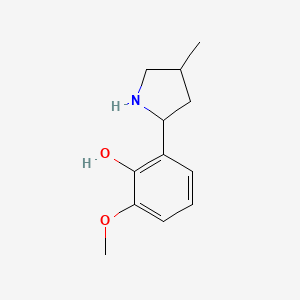
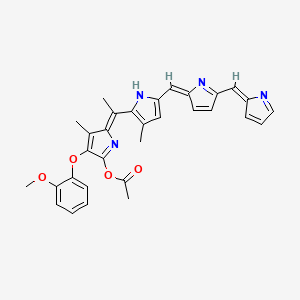
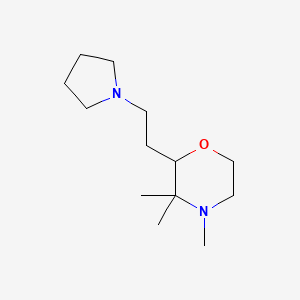
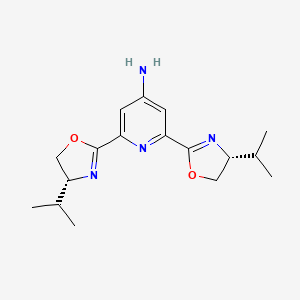
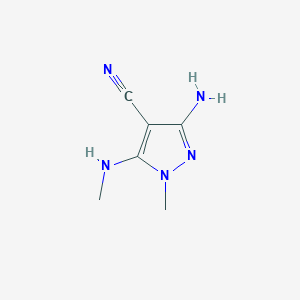
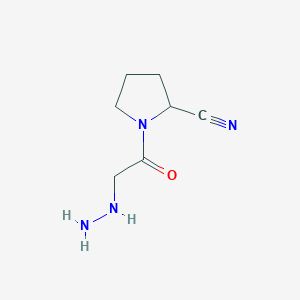

![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
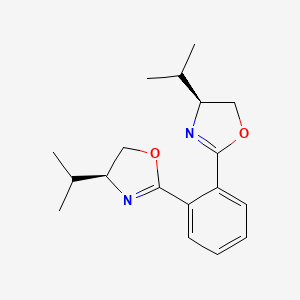
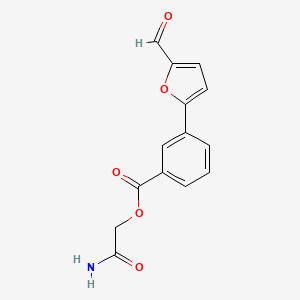
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
